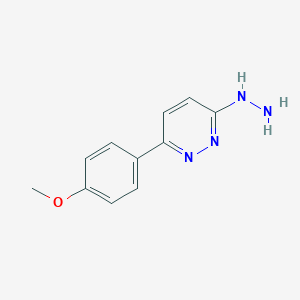

3-Hydrazino-6-(4-methoxyphenyl)pyridazine

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyridazine derivatives, including compounds similar to 3-Hydrazino-6-(4-methoxyphenyl)pyridazine, typically involves multistep reactions that may include acylation, cyclization, condensation, and dehydrogenation processes. For example, 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives have been synthesized through Friedel-Crafts acylation followed by cyclization with hydrazine hydrate, showcasing the versatility in pyridazine synthesis (Soliman & El-Sakka, 2011).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives, including 3-Hydrazino-6-(4-methoxyphenyl)pyridazine, can be characterized and confirmed using various spectroscopic techniques such as IR, NMR, LC-MS, and X-ray diffraction. For instance, the structure of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was elucidated using these techniques, providing insights into the compound's molecular geometry and electronic structure (Sallam et al., 2021).

Chemical Reactions and Properties

Pyridazine compounds undergo various chemical reactions, including condensation with aldehydes, Michael addition reactions, and reactions with secondary amines to yield a wide array of derivatives with diverse chemical properties. These reactions not only demonstrate the reactivity of the pyridazine nucleus but also allow for the synthesis of compounds with potential biological activities (Deeb et al., 2004).

Aplicaciones Científicas De Investigación

Pharmacological Applications : These compounds have potential as chemotherapeutics, anti-inflammatory agents, CNS depressants and stimulants, and anti-hypertensives (Pinza & Pifferi, 1994). Additionally, they have shown excellent peripheral analgesic activity and anti-inflammatory activity in experimental animals, suggesting their potential as safer non-steroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2017).

Chemical Synthesis : They are used in the synthesis of novel pyrimidopyridazine and s-triazolo derivatives (Abdel Moneam, 2004), and for studying the structure of related pyridazone derivatives (Osner, Castle, & Aldous, 1963). These derivatives have been key in understanding the nature of reactions between heterocyclic imines and amines (Elvidge & Pickett, 1972).

Antimicrobial and Anticancer Properties : Research shows significant antibacterial activity against various bacteria (Mohamed, 2004) and high reactivity towards colon cancer cell lines, surpassing the standard drug Imatinib in some cases (Elzamly, Zaky, & Kandile, 2016).

Structural and Electronic Studies : They have been used in studies examining structural variations, such as ring-chain tautomerism, cis-trans isomerism, and rotamerism (Sinkkonen et al., 2002), and in the preparation of novel pyridazinone systems to understand their electronic properties and conformational parameters (Unal, Sarıpınar, & Akçamur, 2006).

Propiedades

IUPAC Name |

[6-(4-methoxyphenyl)pyridazin-3-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-16-9-4-2-8(3-5-9)10-6-7-11(13-12)15-14-10/h2-7H,12H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGDUFOXUMFAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577853 | |

| Record name | 3-Hydrazinyl-6-(4-methoxyphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydrazino-6-(4-methoxyphenyl)pyridazine | |

CAS RN |

18772-76-4 | |

| Record name | 3-Hydrazinyl-6-(4-methoxyphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

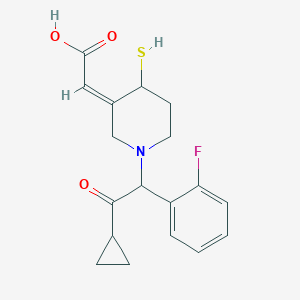

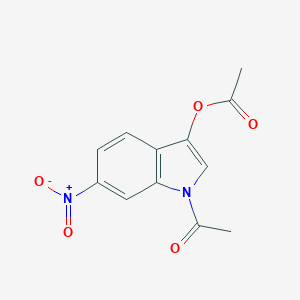

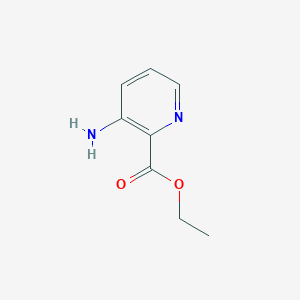

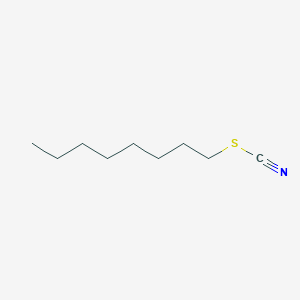

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate](/img/structure/B28006.png)

![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)

![[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate](/img/structure/B28027.png)